2,6-DI-Tert-butyl-4-hexylphenol
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Overview
Description
2,6-DI-Tert-butyl-4-hexylphenol is an organic compound belonging to the class of alkylated phenols. This compound is characterized by the presence of two tert-butyl groups and a hexyl group attached to a phenolic ring. It is known for its antioxidant properties and is widely used in various industrial applications to prevent oxidation and degradation of materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,6-DI-Tert-butyl-4-hexylphenol can be synthesized through the Friedel-Crafts alkylation of phenol with tert-butyl chloride and hexyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the catalyst. The general reaction scheme is as follows:
C6H5OH+2(CH3)3CCl+C6H13Cl→(CH3)3C6H2(C6H13)OH+2HCl
Industrial Production Methods
Industrial production of this compound involves large-scale Friedel-Crafts alkylation processes. The reaction is carried out in a continuous flow reactor to ensure efficient mixing and heat transfer. The product is then purified through distillation and recrystallization to obtain a high-purity compound suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2,6-DI-Tert-butyl-4-hexylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding hydroxy derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Quinones and hydroxyquinones.
Reduction: Hydroxy derivatives.
Substitution: Halogenated phenols.
Scientific Research Applications
2,6-DI-Tert-butyl-4-hexylphenol has a wide range of scientific research applications:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of polymers.
Biology: Studied for its potential protective effects against oxidative stress in biological systems.
Medicine: Investigated for its potential use in preventing lipid peroxidation in biological membranes.
Industry: Utilized as a stabilizer in fuels, lubricants, and other hydrocarbon-based products to prevent oxidation and gumming.
Mechanism of Action
The antioxidant properties of 2,6-DI-Tert-butyl-4-hexylphenol are attributed to its ability to donate hydrogen atoms from the phenolic hydroxyl group to free radicals, thereby terminating the radical chain reaction. The molecular targets include reactive oxygen species (ROS) and free radicals, which are neutralized by the compound, preventing oxidative damage to materials and biological systems.
Comparison with Similar Compounds
Similar Compounds
Butylated hydroxytoluene (BHT): Another alkylated phenol with antioxidant properties, commonly used in food and cosmetics.
2,6-Di-tert-butylphenol: Similar structure but lacks the hexyl group, used as an antioxidant in polymers and fuels.
2,4-Dimethyl-6-tert-butylphenol: Used as an antioxidant and ultraviolet stabilizer in fuels and polymers.
Uniqueness
2,6-DI-Tert-butyl-4-hexylphenol is unique due to the presence of the hexyl group, which enhances its lipophilicity and makes it more effective in non-polar environments compared to other similar compounds. This property makes it particularly useful in applications involving hydrocarbon-based products.
Properties
CAS No. |
56280-62-7 |
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Molecular Formula |
C20H34O |
Molecular Weight |
290.5 g/mol |
IUPAC Name |
2,6-ditert-butyl-4-hexylphenol |
InChI |
InChI=1S/C20H34O/c1-8-9-10-11-12-15-13-16(19(2,3)4)18(21)17(14-15)20(5,6)7/h13-14,21H,8-12H2,1-7H3 |
InChI Key |
YZUYDHQEUJQTOI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C |
Origin of Product |
United States |
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